N-(2-chlorobenzyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-2-{5-ETHOXY-1,6-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the chlorophenyl, ethoxy, and dimethyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-{5-ETHOXY-1,6-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures to form the pyrido[2,3-d]pyrimidine core
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[(2-CHLOROPHENYL)METHYL]-2-{5-ETHOXY-1,6-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amide or alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohol or amine derivatives.
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-2-{5-ETHOXY-1,6-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-{5-ETHOXY-1,6-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to N-[(2-CHLOROPHENYL)METHYL]-2-{5-ETHOXY-1,6-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE include other pyrido[2,3-d]pyrimidine derivatives, such as:
Piritrexim: A dihydrofolate reductase inhibitor with antitumor effects.
Pyrazolopyrimidine derivatives: Known for their antiviral, antimicrobial, and anticancer activities.
The uniqueness of N-[(2-CHLOROPHENYL)METHYL]-2-{5-ETHOXY-1,6-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C20H21ClN4O4 |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C20H21ClN4O4/c1-4-29-17-12(2)9-23-18-16(17)19(27)25(20(28)24(18)3)11-15(26)22-10-13-7-5-6-8-14(13)21/h5-9H,4,10-11H2,1-3H3,(H,22,26) |
InChI Key |
RFXMSGMZCAKHAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NCC3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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